REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[CH3:2]>CO.[Pd]>[CH2:1]([N:3]([CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[CH2:17][CH3:18])[CH3:2]
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Name
|
|
Quantity
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2 mmol
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Type
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reactant
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Smiles
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C(C)N(CCCOC1=CC=C(C=C1)[N+](=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCCOC1=CC=C(N)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |